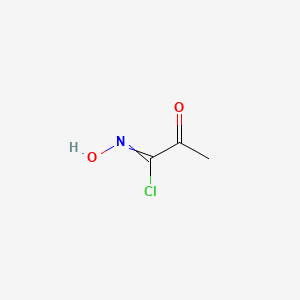N-hydroxy-2-oxopropanimidoyl chloride
CAS No.:
Cat. No.: VC14289590
Molecular Formula: C3H4ClNO2
Molecular Weight: 121.52 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C3H4ClNO2 |
|---|---|
| Molecular Weight | 121.52 g/mol |
| IUPAC Name | N-hydroxy-2-oxopropanimidoyl chloride |
| Standard InChI | InChI=1S/C3H4ClNO2/c1-2(6)3(4)5-7/h7H,1H3 |
| Standard InChI Key | KCMDLQKACKNGMB-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(=NO)Cl |
Introduction
Structural and Chemical Properties of N-Hydroxy-2-Oxopropanimidoyl Chloride
N-Hydroxy-2-oxopropanimidoyl chloride belongs to the class of imidoyl chlorides, featuring a reactive chlorinated imine group adjacent to a ketone and a hydroxylamine moiety. Its molecular formula is C₃H₄ClNO₂, with a molecular weight of 137.52 g/mol. Key spectral data include:
Spectroscopic Characterization
-
¹H NMR (300 MHz, CDCl₃): δ 8.80 (br s, 1H, -OH), 2.51 (s, 3H, -CH₃) .
-
¹³C NMR (75 MHz, CDCl₃): δ 189.1 (C=O), 140.5 (C=N), 26.0 (-CH₃) .
-
IR (neat): Strong absorption bands at 1763 cm⁻¹ (C=O stretch) and 3331 cm⁻¹ (N–OH stretch) .
The compound’s reactivity stems from the electrophilic chlorine atom and the tautomerism between the imidoyl chloride and oxime forms.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Density | 1.58 g/cm³ | |
| Boiling Point | 269.4°C at 760 mmHg | |
| Flash Point | 116.7°C | |
| Solubility | Soluble in THF, CHCl₃ |
Synthesis and Optimization
Two-Step Synthesis from Ethyl Acetoacetate
The most efficient route involves a two-step process :
Step 1: Synthesis of (E)-2-Oxopropanal Oxime
Ethyl acetoacetate is treated with KOH and sodium nitrite in aqueous H₂SO₄ to yield (E)-2-oxopropanal oxime (88% yield).
Step 2: Chlorination with N-Chlorosuccinimide (NCS)
The oxime intermediate is reacted with NCS in chloroform at 50°C, catalyzed by pyridine, to afford N-hydroxy-2-oxopropanimidoyl chloride in 66% yield .
Reaction Optimization
Key parameters for maximizing yield include:
-
Temperature: 50°C for optimal chlorination efficiency.
-
Catalyst: Pyridine (0.2 eq) to neutralize HCl byproducts.
-
Solvent: Chloroform ensures high solubility of NCS and intermediates .
Applications in Organic Synthesis
Thiocyanate Synthesis
N-Hydroxy-2-oxopropanimidoyl chloride reacts with thiols (e.g., benzyl mercaptan) in the presence of triethylamine, followed by (diethylamino)sulfur trifluoride (DAST), to yield thiocyanates (6a–6n) with >80% efficiency :
Cyanamides via Nucleophilic Substitution
Reaction with primary or secondary amines (e.g., aniline) produces cyanamides (5a–5k) under mild basic conditions (K₂CO₃/MeOH) :
Comparative Analysis of Derivatives
| Derivative | Yield (%) | Application |
|---|---|---|
| Thiocyanate (6a) | 93 | Agrochemical intermediates |
| Cyanamides (5c) | 84 | Pharmaceutical precursors |
Recent Advances and Future Directions
Recent studies emphasize its role in cyanide-free syntheses, aligning with green chemistry principles. Ongoing research explores its utility in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume